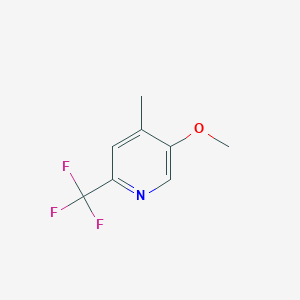

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine

Description

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by three distinct substituents: a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 4, and a trifluoromethyl group (-CF₃) at position 2. This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity (due to -CF₃), electron-donating effects (from -OCH₃), and steric bulk (from -CH₃). Pyridine derivatives with trifluoromethyl groups are widely explored in medicinal chemistry and agrochemicals due to their metabolic stability and bioactivity .

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

5-methoxy-4-methyl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H8F3NO/c1-5-3-7(8(9,10)11)12-4-6(5)13-2/h3-4H,1-2H3 |

InChI Key |

MLQAMDOZFYJUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced pyridine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and sodium hydride (NaH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent positions, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Effects :

- The position of the methoxy group significantly impacts bioactivity. For example, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A654013) shows a 0.93 similarity to the target compound, whereas shifting the methoxy to position 4 (A183975) reduces similarity to 0.76 . This suggests that substituent orientation affects molecular recognition in biological systems.

- The trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity, as seen in CYP51 inhibitors like UDO and UDD .

Biological Activity: 5-Amino-2-(trifluoromethyl)pyridine () demonstrates that even minor changes (e.g., replacing -OCH₃/-CH₃ with -NH₂) can introduce toxicity, such as methemoglobinemia. This highlights the importance of substituent selection in drug safety . UDO and UDD () show that trifluoromethylpyridines can inhibit CYP51, a target for Chagas disease treatment. The target compound’s -OCH₃ and -CH₃ groups may modulate enzyme binding compared to bulkier substituents in UDO .

Synthetic Considerations :

- Synthesis of trifluoromethylpyridines often involves regioselective functionalization. For example, describes coupling reactions with sodium hydride and THF, which could be adapted for the target compound .

- The methoxymethoxy-protected pyridine in suggests that protective groups may be necessary during synthesis to avoid undesired side reactions .

Electron Effects: The methoxy group at position 5 donates electron density to the pyridine ring, which may influence reactivity in electrophilic substitution reactions.

Biological Activity

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including a methoxy group, a methyl group, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, which are being explored for applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHFN

- Molecular Weight : 191.15 g/mol

- Structural Characteristics :

- The trifluoromethyl group enhances lipophilicity, which can influence interactions with biological membranes and molecular targets.

Research indicates that 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine may interact with specific molecular targets, modulating enzyme and receptor activities. The presence of the trifluoromethyl group is associated with enhanced biological properties, including:

- Anti-inflammatory effects

- Antimicrobial activity

The compound's ability to penetrate biological membranes suggests significant implications for its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects :

- Mechanistic Insights :

-

Comparative Analysis :

- Comparative studies with other pyridine derivatives have highlighted the unique reactivity and biological activity of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine. For instance, compounds with similar structural features but lacking the trifluoromethyl group exhibited reduced potency in anti-cancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.